3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid
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Overview
Description
3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorinated benzoyl group attached to an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid typically involves the following steps:
Nitration: m-Toluic acid is nitrated using nitric acid to obtain 2-nitro-3-toluic acid.
Reduction: The nitro group is reduced to an amino group using a hydrogenation catalyst in a hydrogen atmosphere, yielding 2-amino-3-methylbenzoic acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and readily available raw materials, ensuring high product yield and purity. The reaction conditions are optimized for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorinated benzoyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation catalysts such as palladium on carbon are used for reduction reactions.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of 3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methylbenzoic acid: This compound shares a similar chlorinated benzoyl group but lacks the amino acid derivative.
2-Amino-3-methylbenzoic acid: This compound has an amino group instead of the chlorinated benzoyl group.
Uniqueness
3-[(2-Chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated benzoyl group with an amino acid derivative makes it a valuable compound for various applications .
Properties
IUPAC Name |
3-[(2-chloro-3-methylbenzoyl)amino]-2-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c1-7-5-4-6-10(11(7)14)12(16)15-9(3)8(2)13(17)18/h4-6,8-9H,1-3H3,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKLRPYWIGFQJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(C)C(C)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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